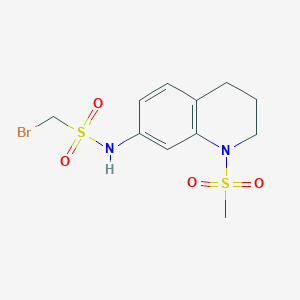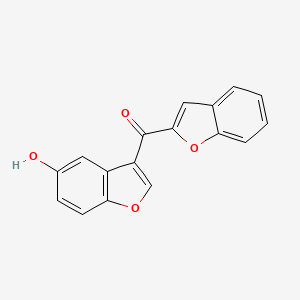
1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone” is a compound with the CAS Number: 225217-53-8 and a molecular weight of 278.26 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H10O4/c18-11-5-6-15-12 (8-11)13 (9-20-15)17 (19)16-7-10-3-1-2-4-14 (10)21-16/h1-9,18H . This indicates the presence of 17 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.26 . The InChI key is PJHHQROEHOYLBC-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioevaluation
Benzofuran linked tetralones have been synthesized and evaluated for their antimitotic activities, with some compounds showing significant activity. These compounds were prepared through a series of chemical reactions, including Claisen-Schmidt condensation and Friedel-Craft’s intramolecular cyclization, and their antimitotic activity was assessed using the onion root method. Notably, compounds bearing electron-donating methoxy groups demonstrated enhanced antimitotic activity compared to others (Umesha, Sowbhagy, & Basavaraju, 2018).
Antimicrobial and Antioxidant Activities
A novel series of benzofuran derivatives have been prepared and screened for their antimicrobial activity. The structures of these synthesized compounds were characterized using various spectroscopic techniques, indicating the potential of benzofuran compounds in developing new antimicrobial agents (Kenchappa, Bodke, Telkar, Sindhe, & Giridhar, 2016).
Enzyme Inhibition and Radical Scavenging
Benzofuran-2-yl(phenyl)methanones have been synthesized and characterized, with a focus on their in vitro α-amylase inhibitory and radical scavenging activities. The research highlighted the potential of these compounds as α-amylase inhibitors and their radical scavenging capabilities, indicating their relevance in pharmaceutical applications (Ali, Rafique, Khan, Chigurupati, Ji, Wadood, Rehman, Salar, Iqbal, Taha, Perveen, & Ali, 2020).
Anticholinesterase Activity
Certain benzofuran and methanobenzodioxepine derivatives have been synthesized and evaluated for their anticholinesterase action, demonstrating potent inhibitory effects on human acetylcholinesterase and butyrylcholinesterase. These findings suggest the potential of these compounds in treating diseases associated with cholinesterase activity (Luo, Yu, Zhan, Parrish, Deschamps, Kulkarni, Holloway, Alley, Lahiri, Brossi, & Greig, 2005).
Electrochemical and Electrical Properties
Research on benzimidazole derivatives has explored their electrochemical, electrical, optical, thermal, and rectification properties, contributing to a deeper understanding of their potential applications in materials science (Anand & Muthusamy, 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to target receptor tyrosine kinases (tks), which play a crucial role in cell signaling pathways .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been found to inhibit cell growth in various types of cancer cells .
Zukünftige Richtungen
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone” and similar compounds may have potential for future research and drug development.
Biochemische Analyse
Cellular Effects
While specific cellular effects of 1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone are not yet fully known, it has been suggested that benzofuran derivatives may have significant cell growth inhibitory effects . These compounds have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that benzofuran compounds can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-(5-hydroxy-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-5-6-15-12(8-11)13(9-20-15)17(19)16-7-10-3-1-2-4-14(10)21-16/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHQROEHOYLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=COC4=C3C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2697231.png)
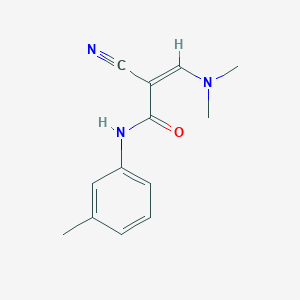
![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697234.png)
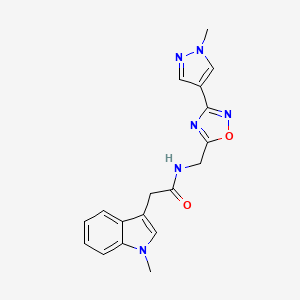

![(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2697237.png)
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2697238.png)
![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2697241.png)

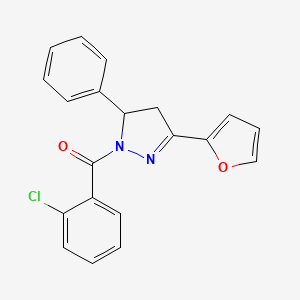
![Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)
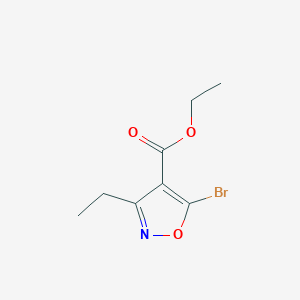
![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)
